2-Methyl-4-(2-methylpiperidin-1-yl)aniline
Overview
Description
2-Methyl-4-(2-methylpiperidin-1-yl)aniline is an organic compound with the molecular formula C13H20N2 and a molecular weight of 204.32 g/mol . It is a derivative of aniline, featuring a piperidine ring substituted with a methyl group. This compound is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-4-(2-methylpiperidin-1-yl)aniline typically involves the reaction of 2-methylpiperidine with 2-methyl-4-nitroaniline under specific conditions. The reaction is usually carried out in the presence of a reducing agent such as hydrogen gas and a catalyst like palladium on carbon (Pd/C). The nitro group is reduced to an amine, resulting in the formation of the desired compound .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to meet commercial demands. The process involves the same basic steps but may include additional purification stages to ensure high purity and yield. The reaction conditions are optimized for large-scale production, often involving continuous flow reactors and automated systems to maintain consistency and efficiency .
Chemical Reactions Analysis
Types of Reactions
2-Methyl-4-(2-methylpiperidin-1-yl)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), converting the compound into its reduced forms.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Various nucleophiles depending on the desired substitution product
Major Products Formed
Oxidation: N-oxides
Reduction: Reduced amine derivatives
Substitution: Substituted aniline derivatives
Scientific Research Applications
2-Methyl-4-(2-methylpiperidin-1-yl)aniline is utilized in several scientific research fields, including:
Chemistry: Used as a building block in organic synthesis and as an intermediate in the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with various biomolecules.
Medicine: Explored for its potential therapeutic applications, including its role as a precursor in drug development.
Industry: Employed in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Methyl-4-(2-methylpiperidin-1-yl)aniline involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
- 2-Methyl-4-(2-methylpiperidin-1-yl)carbonyl]aniline
- 2-Methyl-4-(2-methylpiperidin-1-yl)methyl]aniline
Uniqueness
2-Methyl-4-(2-methylpiperidin-1-yl)aniline is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various research and industrial applications, distinguishing it from other similar compounds .
Biological Activity
2-Methyl-4-(2-methylpiperidin-1-yl)aniline is an organic compound that has garnered attention in medicinal chemistry due to its potential therapeutic applications. Characterized by its unique structural features, including a biphenyl framework with a piperidine moiety, this compound exhibits various biological activities that may be beneficial in drug development.
- Molecular Formula : CHN\
- Molecular Weight : 204.32 g/mol
- Structural Features : Contains an aniline and a piperidine functional group, which are critical for its biological interactions.
Synthesis
The synthesis of this compound typically involves the reduction of 2-methyl-4-nitroaniline using hydrogen gas in the presence of a palladium catalyst. This reaction transforms the nitro group into an amine, yielding the target compound. The following table summarizes the synthesis reactions:
Reaction Type | Reagents Used | Products Formed |
---|---|---|
Oxidation | Potassium permanganate, CrO | N-oxides |
Reduction | Lithium aluminum hydride, NaBH | Reduced amine derivatives |
Substitution | Various nucleophiles | Substituted aniline derivatives |
Biological Activity
Research indicates that this compound interacts with various biological targets, suggesting its potential as a therapeutic agent.
- Receptor Modulation : The compound has been shown to modulate receptor activity, which may contribute to its efficacy in treating conditions such as cancer and neurodegenerative diseases.
- Enzyme Inhibition : Preliminary studies suggest that it may inhibit key enzymes involved in oncogenic pathways, making it a candidate for further investigation in cancer therapy.
Case Studies and Research Findings
Several studies have explored the biological effects of this compound:
- Inhibition of Anaplastic Lymphoma Kinase (ALK) :
- Cell Viability Assays :
- Structure-Activity Relationship (SAR) :
Comparative Analysis with Related Compounds
The following table compares this compound with structurally similar compounds regarding their unique aspects and potential applications:
Compound Name | Structural Features | Unique Aspects |
---|---|---|
4-(2-Methylpiperidin-1-yl)aniline | Piperidine ring attached to aniline | Used in similar synthetic pathways |
3-Methyl-4-(4-methylpiperidin-1-yl)aniline | Different substitution pattern on piperidine | Potentially different biological activities |
2-Methyl-4-(4-methylpiperazin-1-yl)aniline | Incorporates piperazine instead of piperidine | May exhibit distinct pharmacological properties |
Properties
IUPAC Name |
2-methyl-4-(2-methylpiperidin-1-yl)aniline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2/c1-10-9-12(6-7-13(10)14)15-8-4-3-5-11(15)2/h6-7,9,11H,3-5,8,14H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TZGRJKIRIAWBQL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCN1C2=CC(=C(C=C2)N)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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